Tetraethylgermane

MOCVD vapor delivery precursor selection

Tetraethylgermane (TEGe, Ge(C₂H₅)₄) is a colorless liquid organogermanium compound with molecular weight 188.88 g/mol, classified as a metal-organic precursor for chemical vapor deposition (CVD) of germanium-containing thin films. As the first synthesized organogermanium compound (Winkler, 1887), TEGe serves as a volatile germanium source in microelectronics manufacturing, enabling deposition temperatures significantly lower than inorganic germanium precursors such as GeH₄ due to kinetically favored decomposition pathways through β-hydrogen elimination.

Molecular Formula C8H20Ge
Molecular Weight 188.87 g/mol
CAS No. 597-63-7
Cat. No. B1293566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylgermane
CAS597-63-7
Molecular FormulaC8H20Ge
Molecular Weight188.87 g/mol
Structural Identifiers
SMILESCC[Ge](CC)(CC)CC
InChIInChI=1S/C8H20Ge/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
InChIKeyQQXSEZVCKAEYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylgermane (CAS 597-63-7) Procurement Guide: Semiconductor-Grade Organogermanium Precursor Specifications


Tetraethylgermane (TEGe, Ge(C₂H₅)₄) is a colorless liquid organogermanium compound with molecular weight 188.88 g/mol, classified as a metal-organic precursor for chemical vapor deposition (CVD) of germanium-containing thin films [1]. As the first synthesized organogermanium compound (Winkler, 1887), TEGe serves as a volatile germanium source in microelectronics manufacturing, enabling deposition temperatures significantly lower than inorganic germanium precursors such as GeH₄ due to kinetically favored decomposition pathways through β-hydrogen elimination [2]. The compound exhibits density 0.998 g/mL at 25°C, boiling point 163–164°C, melting point −90°C, refractive index n20/D 1.442, and vapor pressure of approximately 2.5 mmHg at 25°C .

Why Tetraethylgermane Cannot Be Simply Interchanged with Other Organogermanium CVD Precursors


Organogermanium precursors exhibit fundamentally distinct thermal decomposition mechanisms, vapor pressure profiles, and ligand elimination pathways that directly govern film purity, deposition rate, and carbon incorporation levels [1]. While tetramethylgermane (TMGe) offers substantially higher vapor pressure (>70 Torr) suitable for certain low-temperature processes, tetraethylgermane undergoes β-hydrogen elimination rather than radical decomposition, producing ethylene and hydrogen as gaseous by-products that require specific carrier gas conditions (H₂ ambient) to prevent carbon contamination [2][3]. Substituting TEGe with GeH₄ introduces different safety profiles (pyrophoricity vs. flammability) and deposition temperature windows. The selection among these precursors is dictated by process-specific requirements for vapor delivery rate, substrate temperature compatibility, and acceptable carbon impurity thresholds—parameters where quantitative differences documented below become decision-critical [4].

Quantitative Differentiation of Tetraethylgermane vs. Closest Organogermanium Precursors: Evidence-Based Selection Guide


Vapor Pressure: Tetraethylgermane vs. Tetramethylgermane Delivery Rate Control

Tetraethylgermane exhibits approximately 28-fold lower vapor pressure at 25°C compared to its closest homolog tetramethylgermane (TMGe), enabling finer control over precursor flux in CVD processes . This difference stems from the increased molecular weight and stronger intermolecular dispersion forces associated with extended ethyl ligands [1].

MOCVD vapor delivery precursor selection semiconductor

Decomposition Mechanism and Carbon Contamination: TEGe vs. TMGe in MOCVD

Tetraethylgermane decomposes via β-hydrogen elimination mechanism producing C₂H₄ and H₂ as gaseous by-products, enabling pure Ge film growth only when H₂ carrier gas is used; under inert atmosphere (He), significant carbon contamination occurs due to polymerization of ethylene [1]. Tetramethylgermane, lacking β-hydrogen atoms, decomposes via radical mechanisms producing methyl radicals that readily incorporate carbon into growing films regardless of carrier gas [2].

CVD film purity carbon incorporation β-hydrogen elimination

Optical Band Gap Tuning in a-SiGe Films: TEGe Enables Precise Composition Control

Using tetraethylgermane with disilane in ArF excimer laser CVD, the germanium composition x in a-Si₁₋ₓGeₓ:H,C films almost exactly matched the gas-phase composition, enabling predictable optical band gap reduction from 1.8 eV (x=0) to 1.4 eV (x=0.8) [1]. This stoichiometric fidelity contrasts with conventional precursors where solid-phase Ge incorporation deviates nonlinearly from gas-phase ratios due to differing decomposition kinetics [2].

photovoltaics laser CVD band gap engineering a-SiGe

Safety Classification: TEGe Hazard Profile vs. Germane (GeH₄)

Tetraethylgermane is classified as flammable liquid (UN 1993, Class 3, Packing Group III) with flash point 35°C (or 95°F) and acute oral toxicity Category 4 (H302: harmful if swallowed), skin irritation Category 2 (H315), and eye irritation Category 2A (H319) [1]. In contrast, germane (GeH₄) is a highly pyrophoric, toxic gas that ignites spontaneously in air and requires specialized gas handling infrastructure . TEGe can be handled under standard inert-atmosphere liquid precursor protocols using conventional bubblers and stainless steel delivery lines.

chemical safety precursor handling risk assessment

Optimal Application Scenarios for Tetraethylgermane Based on Verified Differential Performance


High-Purity Polycrystalline Germanium Thin Films via MOCVD with H₂ Carrier Gas

TEGe is optimally employed for depositing polycrystalline Ge films in atmospheric MOCVD systems operating with hydrogen carrier gas at substrate temperatures of 450–550°C. The β-hydrogen elimination pathway, combined with H₂ ambient that hydrogenates ethylene to ethane, prevents carbon polymerization and yields carbon-free Ge layers [1]. This scenario leverages TEGe's unique decomposition chemistry relative to TMGe, which cannot achieve comparable purity due to its radical decomposition mechanism. Process control requires precise H₂ flow to suppress carbon incorporation while maintaining adequate deposition rate.

Band-Gap-Engineered a-SiGe:H Photovoltaic Absorber Layers with Predictable Stoichiometry

TEGe is the preferred germanium source for ArF excimer laser CVD of hydrogenated amorphous silicon-germanium films where precise control over the optical band gap is required. The near-identity match between gas-phase and solid-phase Ge composition (x_solid ≈ x_gas) enables predictable tuning of E_opt from 1.8 eV down to 1.4 eV by adjusting the TEGe/disilane ratio [1]. This predictability eliminates iterative calibration runs required for alternative precursors, accelerating development of tandem and multi-junction thin-film photovoltaic devices. Deposition conditions: 193 nm ArF excimer laser, 300°C substrate temperature.

Low-Capital Ge-Containing Film Deposition in Research Facilities Without Toxic Gas Infrastructure

TEGe enables germanium thin-film research and small-scale production in standard chemistry laboratories equipped with conventional liquid precursor delivery systems (bubblers, mass flow controllers, inert gas purge). The flammable liquid hazard classification (UN 1993 Class 3 PG III) allows handling using standard organic solvent protocols, eliminating the need for dedicated gas cabinets, toxic gas monitoring, and emergency abatement systems required for GeH₄ [1]. This accessibility makes TEGe the practical entry point for academic and industrial R&D groups initiating Ge-based materials research.

Precision-Doped Ge and GeC Thin Films via Controlled Precursor Blending

The moderate vapor pressure of TEGe (2.5 mmHg at 25°C) provides sufficient volatility for reliable bubbler-based delivery while offering finer flux control than high-vapor-pressure alternatives like TMGe (>70 mmHg) [1][2]. This characteristic is advantageous when blending TEGe with other metal-organic precursors (e.g., for GeC, SiGe, or doped Ge films) where precise stoichiometric control demands stable, reproducible precursor flow rates. The Antoine equation parameters (A=3.62768, B=1217.454, C=-101.57 for T range 337.39–436.69 K) enable accurate vapor pressure prediction for process modeling [2].

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